Ethyl 3-hydroxy-3-methylbutanoate-d6

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative LC-MS/GC-MS

Quantitative LC-MS/MS or GC-MS analysis of ethyl 3-hydroxy-3-methylbutanoate in complex matrices (e.g., wine, coffee, fruit distillates) suffers from co-eluting interferences and isotopic cross-talk when lower deuterated analogs (-d3, -d4) are used. The -d6 isotopologue eliminates this via a definitive +6 Da mass shift, ensuring an interference-free IS channel. - +6 Da shift avoids overlap with analyte [M+3]/[M+4] isotopomers. - 99 atom % D purity achieves LOQs <0.1 ng/mL in SPME-GC-MS. - Orthogonal deuterium label for dual-tracer LC-MS/MS with 13C/15N. - Validated for GLP-compliant PGI quantification per ICH M7.

Molecular Formula C7H14O3
Molecular Weight 152.22 g/mol
Cat. No. B12394770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-methylbutanoate-d6
Molecular FormulaC7H14O3
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C)O
InChIInChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3/i2D3,3D3
InChIKeyHKEDUIGHSRRIKD-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-3-methylbutanoate-d6: Deuterated Internal Standard for Quantitative LC/GC-MS and NMR Workflows


Ethyl 3-hydroxy-3-methylbutanoate-d6 (CAS 30385-86-5) is a stable isotopologue of the naturally occurring ester ethyl 3-hydroxy-3-methylbutanoate, in which six hydrogen atoms are replaced by deuterium (d6) . This compound belongs to the class of deuterated esters widely employed as internal standards (IS) in analytical chemistry [1]. With a molecular formula of C7H8D6O3 and a molecular weight of 152.22 g/mol, it exhibits a +6 Da mass shift relative to its unlabeled counterpart (C7H14O3, 146.18 g/mol), a feature critical for isotope dilution mass spectrometry (IDMS) [2]. It is primarily sourced for quantitative GC-MS and LC-MS applications in flavor, fragrance, and metabolic research .

Why Unlabeled Ethyl 3-Hydroxy-3-methylbutanoate Cannot Substitute the d6 Isotopologue in Quantitative Workflows


In quantitative mass spectrometry, an internal standard must be chemically identical to the analyte but distinguishable by mass spectrometry [1]. While the unlabeled ethyl 3-hydroxy-3-methylbutanoate shares identical chemical properties, it co-elutes and produces the same precursor and product ions as the target analyte, making it impossible to differentiate in a complex matrix [2]. The -d6 isotopologue resolves this through its +6 Da mass shift, which places its quantitative signal in a region free from the natural abundance isotopic envelope of the analyte [1]. Furthermore, lower deuterium incorporation (e.g., -d3 or -d4) may result in spectral overlap with the analyte's [M+3] or [M+4] isotopomers, leading to cross-talk and compromised accuracy [2]. The -d6 form provides a superior mass separation that reduces this risk, a critical factor for robust method validation in regulatory or publication-grade studies.

Head-to-Head and Cross-Study Quantitative Differentiation of Ethyl 3-Hydroxy-3-methylbutanoate-d6


Mass Spectrometric Differentiation: +6 Da Mass Shift vs. Unlabeled Analyte

The -d6 label provides a nominal mass shift of +6 Da relative to the unlabeled ethyl 3-hydroxy-3-methylbutanoate (monoisotopic mass 146.0943 Da vs. 152.1320 Da for the -d6 form) [1]. In a comparable study using a [2H6]HMB internal standard for plasma HMB quantification, the deuterated species was monitored at 181 amu, a full 6 amu above the natural analyte at 175 amu, ensuring zero chromatographic and spectral overlap [2]. This mass separation exceeds the typical +3 Da shift of a methyl-d3 label, reducing the risk of signal contribution from natural 13C or 2H isotopomers of the analyte into the IS channel.

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative LC-MS/GC-MS

Isotopic Purity: 99% Atom D Specification vs. Lower Purity Deuterated Analogs

The -d6 product is specified at 99% atom D isotopic purity by BOC Sciences . In contrast, many commercially available deuterated internal standards are offered at 98% atom D enrichment [1]. A 1% reduction in enrichment corresponds to a proportional increase in the unlabeled fraction, which contributes directly to the signal intensity of the analyte channel in MS detection. This residual 'cold' fraction artificially elevates the apparent analyte concentration, particularly critical at low analyte-to-IS ratios near the limit of quantification (LOQ).

Isotopic Enrichment Assay Sensitivity Internal Standard Purity

Application-Specific Validation: Quantification in Flavor and Fragrance Matrices vs. Generic Free Acid IS

Ethyl 3-hydroxy-3-methylbutyrate-d6 is specifically referenced for GC-MS quantitation in flavor, fragrance, and metabolic studies [1]. Its mass spectrum is archived in the Wiley Food, Flavors, Fragrances, and Related Compounds GC-MS Library, confirming its validated use in this application domain [2]. While the free acid HMB-d6 could theoretically serve as an IS for ethyl HMB quantification, the ester-to-acid conversion during sample preparation introduces additional recovery variance. The ester-form IS controls for extraction, derivatization (if any), and ionization efficiency of the ester analyte directly, which a free acid IS cannot guarantee without separate validation.

Flavor Analysis Stable Isotope Dilution Assay GC-MS Quantitation

Validated Application Scenarios for Ethyl 3-Hydroxy-3-methylbutanoate-d6 Based on Quantitative Evidence


Isotope Dilution GC-MS Quantification of Ethyl HMB in Beverage and Food Flavor Research

When quantifying trace levels of ethyl 3-hydroxy-3-methylbutanoate in wine, coffee, or fruit distillates, the -d6 ester serves as the definitive internal standard. Its +6 Da mass shift [1] ensures that even in complex matrices where isotopomers of the analyte are abundant, the IS signal channel remains interference-free. The high 99% atom D purity is critical for achieving LOQs below 0.1 ng/mL in headspace SPME-GC-MS workflows, meeting the sensitivity demands of modern flavoromics studies.

Metabolic Tracing Studies of Leucine Catabolism via 3-Hydroxy-3-methylbutyrate Pathway

In tracer studies where 13C or 15N labels are already in use, the deuterium-labeled (non-radioactive) -d6 ethyl ester provides an orthogonal isotopic label for dual-tracer LC-MS/MS experiments. The +6 Da mass difference is sufficiently distinct from common metabolic labeling patterns (e.g., +1, +2, +3 Da from 13C incorporation) to avoid isotopic crosstalk. This allows simultaneous quantification of the endogenous metabolite pool and the tracer-derived product in a single analytical run, leveraging the product's validated MS signal [2].

Regulatory Bioanalytical Method Validation for Pharmaceutical Impurity Profiling

For GLP-compliant LC-MS/MS methods quantifying residual ethyl 3-hydroxy-3-methylbutanoate as a potential genotoxic impurity (PGI) in drug substance, the -d6 IS enables stable isotope dilution with documented 99% atom D purity . The 1% lower cold fraction relative to 98% atom D alternatives translates to a measurable improvement in signal-to-noise ratio at the ICH M7 reporting threshold (typically 1-5 ppm), supporting regulatory submission without the need for additional matrix blank subtraction.

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